molecular formula C25H32O5 B12703669 2(5H)-Furanone, 5-(9-(5-(3-furanylmethyl)-3-furanyl)-2,6-dimethyl-6-nonenylidene)- CAS No. 35731-89-6

2(5H)-Furanone, 5-(9-(5-(3-furanylmethyl)-3-furanyl)-2,6-dimethyl-6-nonenylidene)-

Cat. No.: B12703669
CAS No.: 35731-89-6
M. Wt: 412.5 g/mol
InChI Key: KXCGKQKQHXCUKP-REZTVBANSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ircinin-1 involves complex organic reactions, typically starting from simpler terpenoid precursors. The exact synthetic routes and reaction conditions are often proprietary and detailed in specialized chemical literature. the general approach involves multiple steps of functional group transformations, including oxidation, reduction, and cyclization reactions.

Industrial Production Methods

Industrial production of ircinin-1 is not widely documented, likely due to its extraction from natural sources being more feasible. The extraction process involves isolating the compound from marine sponges using organic solvents, followed by purification through chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

Ircinin-1 undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups on the ircinin-1 molecule, potentially enhancing its biological activity.

    Reduction: Reduction reactions can be used to alter the oxidation state of ircinin-1, affecting its reactivity and stability.

    Substitution: Substitution reactions can introduce new functional groups into the ircinin-1 molecule, potentially modifying its biological properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired transformations occur efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of ircinin-1 can lead to the formation of more oxidized derivatives, which may exhibit different biological activities .

Scientific Research Applications

Properties

CAS No.

35731-89-6

Molecular Formula

C25H32O5

Molecular Weight

412.5 g/mol

IUPAC Name

2-[(E)-9-[5-(furan-3-ylmethyl)furan-3-yl]-2,6-dimethylnon-6-enyl]-3-hydroxy-4-methyl-2H-furan-5-one

InChI

InChI=1S/C25H32O5/c1-17(6-4-8-18(2)12-23-24(26)19(3)25(27)30-23)7-5-9-20-13-22(29-16-20)14-21-10-11-28-15-21/h7,10-11,13,15-16,18,23,26H,4-6,8-9,12,14H2,1-3H3/b17-7+

InChI Key

KXCGKQKQHXCUKP-REZTVBANSA-N

Isomeric SMILES

CC1=C(C(OC1=O)CC(C)CCC/C(=C/CCC2=COC(=C2)CC3=COC=C3)/C)O

Canonical SMILES

CC1=C(C(OC1=O)CC(C)CCCC(=CCCC2=COC(=C2)CC3=COC=C3)C)O

Origin of Product

United States

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